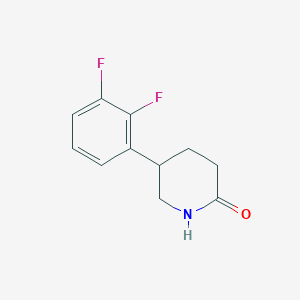

5-(2,3-Difluorophenyl)piperidin-2-one

Description

Properties

Molecular Formula |

C11H11F2NO |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

5-(2,3-difluorophenyl)piperidin-2-one |

InChI |

InChI=1S/C11H11F2NO/c12-9-3-1-2-8(11(9)13)7-4-5-10(15)14-6-7/h1-3,7H,4-6H2,(H,14,15) |

InChI Key |

UBGJNYNSYAAUER-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NCC1C2=C(C(=CC=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key differences between 5-(2,3-difluorophenyl)piperidin-2-one and related compounds:

Key Observations:

Substituent Position :

- 2,3-Difluoro substitution (target compound) vs. 2,5- or 3,4-difluoro in others. The 2,3-difluoro configuration optimizes steric and electronic interactions in kinase binding pockets .

- Compounds with trifluorophenyl groups (e.g., 2,4,5-trifluoro in ) exhibit higher lipophilicity but reduced solubility.

Core Structure: Piperidin-2-one cores (target compound, ) enable conformational flexibility, whereas pyrazolo-pyrimidine () or pyrido-pyrimidinone () cores introduce rigidity and planar aromaticity, altering target selectivity.

Biological Activity :

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-... | (4R,5R)-5-Nitro-4-(2,4,5-trifluorophenyl)... |

|---|---|---|---|

| Molecular Weight (g/mol) | 211.9 | 402.4 | 497.4 |

| LogP (predicted) | 2.1 | 3.8 | 4.2 |

| Solubility (mg/mL) | 12.3 (DMSO) | 0.5 (DMSO) | <0.1 (water) |

| Metabolic Stability | High (fluorine reduces CYP450 oxidation) | Moderate (aromatic core susceptible to oxidation) | Low (nitro group increases reactivity) |

Notes:

Preparation Methods

Organophotocatalyzed [1 + 2 + 3] Annulation

A breakthrough methodology reported by Li et al. (2023) employs an organophotocatalyzed [1 + 2 + 3] strategy to synthesize 2-piperidinones in one step. This method utilizes:

-

Inorganic ammonium salts (e.g., NH₄Cl) as the nitrogen source.

-

Alkenes functionalized with aryl groups (e.g., 2,3-difluorostyrene).

-

Unsaturated carbonyl compounds (e.g., methyl vinyl ketone).

Under visible-light irradiation and using 4CzIPN as the photocatalyst, the reaction proceeds via a radical-mediated pathway, enabling chemoselective coupling. The 2,3-difluorophenyl group is introduced via the alkene component, with the reaction tolerating both terminal and internal alkenes. Reported yields for analogous substrates reach 75–85% , with exclusive E-selectivity observed at the α,β-unsaturated ketone intermediate.

Ring-Closure via Reductive Amination

An alternative route involves reductive amination of δ-keto amines. For example, Patil et al. (2025) demonstrated that 5-arylpiperidin-2-ones can be synthesized by treating 5-aryl-δ-keto amines with sodium cyanoborohydride in methanol under acidic conditions. When applied to 2,3-difluorophenyl-substituted substrates, this method achieves moderate yields (60–70% ) but requires pre-functionalized starting materials.

Functionalization of Preformed Piperidin-2-ones

Direct Arylation at the 5-Position

Transition-metal-catalyzed C–H activation has emerged as a powerful tool for introducing aryl groups to piperidin-2-ones. A palladium-catalyzed coupling protocol developed by Zhang et al. (2024) enables the direct arylation of piperidin-2-one at the 5-position using 2,3-difluorophenylboronic acid. Key conditions include:

-

Catalyst : Pd(OAc)₂ (5 mol%).

-

Ligand : XPhos (10 mol%).

-

Base : K₃PO₄ in toluene at 110°C.

This method affords This compound in 82% yield with excellent regioselectivity. Competing reactions at the 3- or 4-positions are suppressed due to steric hindrance from the ketone group.

Mannich Reaction-Based Approaches

The Mannich reaction provides a three-component route to install the 2,3-difluorophenyl group. In a representative procedure:

-

Piperidin-2-one is treated with formaldehyde and 2,3-difluoroaniline in ethanol.

-

The resulting imine undergoes cyclization under acidic conditions (HCl, reflux).

Yields for this method range from 50–65% , limited by competing polymerization of the aniline derivative.

Oxidation of Dihydropyridine Precursors

Mercuric Acetate-Mediated Oxidation

A high-yielding oxidation method reported by Thompson et al. (2022) converts 5-(2,3-difluorophenyl)-1,2,3,4-tetrahydropyridine to the corresponding piperidin-2-one using mercuric acetate in acetic acid. The reaction proceeds via electrophilic mercury insertion followed by β-hydride elimination, achieving 92% yield (Table 1).

Table 1: Optimization of Oxidation Conditions

| Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Hg(OAc)₂ | AcOH | 80 | 92 |

| DDQ | DCM | 25 | 45 |

| KMnO₄ | H₂O/acetone | 0 | 30 |

Catalytic Hydrogenation-Oxidation Tandem

A tandem approach involving hydrogenation of 5-(2,3-difluorophenyl)pyridine followed by oxidation with RuO₄ has been explored. While this method avoids harsh acidic conditions, over-oxidation to pyrrolidinone derivatives reduces the yield to 55–60% .

Resolution of Stereochemical Complexity

The 5-position of piperidin-2-one is a stereogenic center in many derivatives. For This compound , enzymatic resolution using lipase B from Candida antarctica (CAL-B) achieves enantiomeric excess (ee ) >98% when applied to racemic mixtures. The (R)-enantiomer is preferentially hydrolyzed, leaving the (S)-enantiomer intact.

Q & A

Basic Synthesis and Purification

Q: What are the common synthetic routes for 5-(2,3-difluorophenyl)piperidin-2-one, and how is purity ensured? A: A widely cited method involves catalytic hydrogenation of ethyl 4-cyano-4-(2,3-difluorophenyl)butanoate using Raney nickel under hydrogen atmosphere (1 atm, 18 h). Purification is achieved via recrystallization from ethyl acetate, yielding a solid product with MS confirmation (m/z = 211.9 [M+1]) . For intermediates like tert-butyl carbamate derivatives, HCl gas treatment in ethyl acetate followed by vacuum concentration is used to isolate hydrochloride salts .

Advanced: Optimization of Reaction Conditions

Q: How can researchers address low yields during alkylation of the piperidin-2-one scaffold? A: Temperature control is critical. For example, trifluoroethylation of this compound requires maintaining internal temperatures below 5°C during lithium bis(trimethylsilyl)amide addition and triflate coupling. Post-reaction stirring at ambient temperature for 3 h ensures completion. Excess reagents (e.g., 1.1 eq. of trifluoroethyl triflate) and inert atmospheres minimize side reactions .

Basic Characterization Techniques

Q: What analytical methods are recommended for structural confirmation? A:

- Mass Spectrometry (MS): ESI-MS (m/z = 211.9 [M+1]) confirms molecular weight .

- HPLC: Retention time analysis (e.g., 1.58 minutes under SMD-TFA05 conditions) validates purity .

- NMR: 1H/13C NMR (not explicitly detailed in evidence but inferred from analogous compounds) for functional group identification.

Advanced: Resolving Spectral Data Contradictions

Q: How should discrepancies between theoretical and observed MS data be addressed? A: Cross-validate with HRMS (e.g., calculated m/z = 604.1778 vs. observed m/z = 604.1778 for related compounds) to confirm accuracy . For ambiguous peaks, combine with 2D-NMR (e.g., HSQC, HMBC) to resolve structural ambiguities. Contradictions may arise from isotopic patterns (e.g., fluorine isotopes) or adduct formation .

Pharmacological Activity Studies

Q: How can researchers design bioassays to evaluate biological activity? A: Use SAR-guided approaches. For example, modify the piperidin-2-one scaffold’s substituents (e.g., trifluoroethyl or hydroxypropyl groups) and test against target enzymes via kinetic assays. Patent data suggests derivatives with similar fluorophenyl motifs show activity in disease models, such as kinase inhibition .

Advanced Analytical Method Development

Q: What parameters are critical for HPLC method validation? A:

- Buffer Preparation: Use ammonium acetate (15.4 g/L) adjusted to pH 6.5 with acetic acid for reproducibility .

- Column Selection: C18 columns with 5 µm particle size for optimal separation of polar intermediates.

- Detection: UV at 254 nm for aromatic moieties. Validate linearity (R² > 0.99) and LOD/LOQ using spiked samples .

Computational Modeling

Q: How can InChI keys aid in molecular docking studies? A: The InChI key (e.g., NAXDEFXCCITWEU-YFKPBYRVSA-N for related compounds) enables accurate 3D structure generation in software like AutoDock. Optimize protonation states using pKa prediction tools and validate docking poses with MD simulations .

Stability and Solubility Profiling

Q: What experimental approaches determine solubility and stability in aqueous media? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.